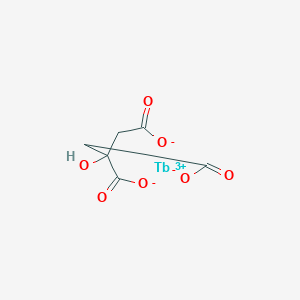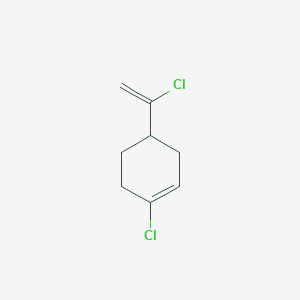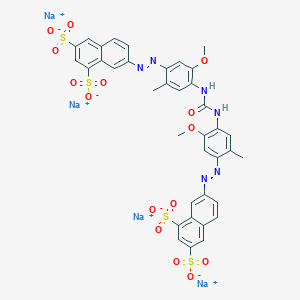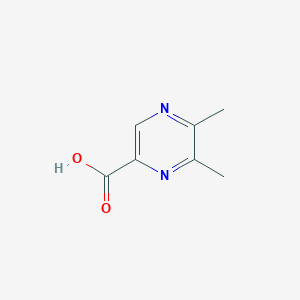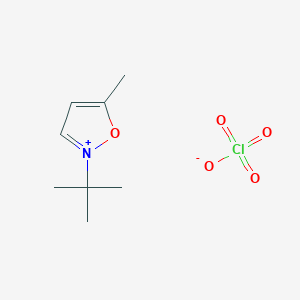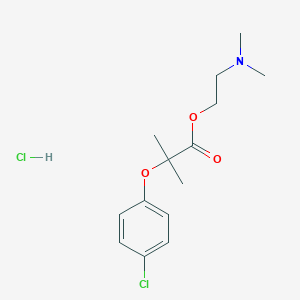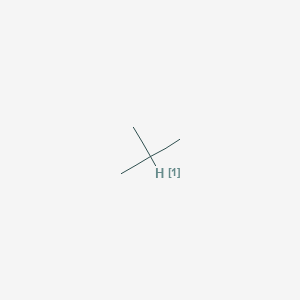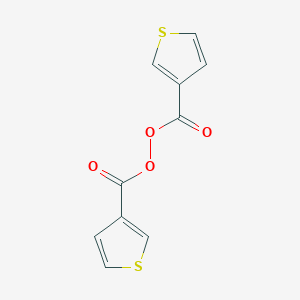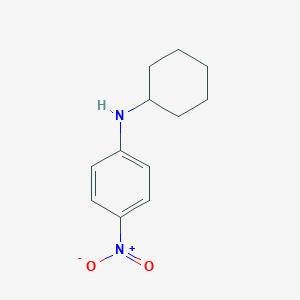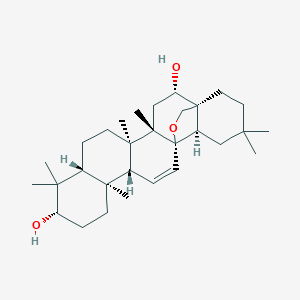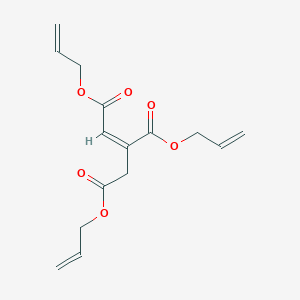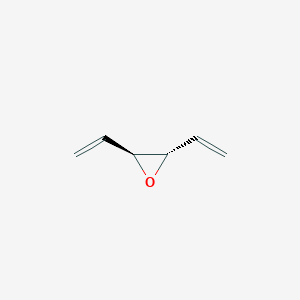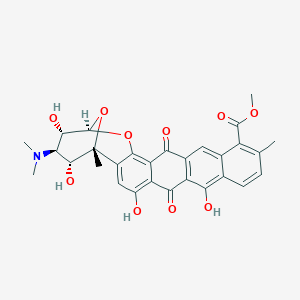
Nogalarene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nogalarene is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a bicyclic compound that contains a five-membered ring and a seven-membered ring. Nogalarene is a versatile compound that has been used in various fields, including medicine, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of nogalarene is not fully understood. However, it is believed that nogalarene exerts its biological activity through the modulation of various signaling pathways. For example, nogalarene has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Nogalarene has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Efectos Bioquímicos Y Fisiológicos
Nogalarene has been shown to have various biochemical and physiological effects. For example, nogalarene has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Nogalarene has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of nogalarene for lab experiments include its relatively low cost, its ease of synthesis, and its versatility. Nogalarene can be used in a wide range of experiments, including cell culture, animal studies, and material science. However, there are also some limitations to the use of nogalarene. For example, nogalarene is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, nogalarene can be toxic at high concentrations, which can limit its use in some applications.
Direcciones Futuras
There are many future directions for the study of nogalarene. One area of research is the development of nogalarene-based materials for organic electronics. Nogalarene has been shown to have good electrical conductivity and could be used in the development of flexible electronic devices. Another area of research is the development of nogalarene-based drug delivery systems. Nogalarene could be used as a carrier for drugs, allowing for targeted delivery to specific tissues or cells. Finally, nogalarene could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
Nogalarene is a versatile compound that has many potential applications in various fields, including medicine, pharmaceuticals, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biological activity. Nogalarene has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a material for organic electronics and as a drug delivery system. Future research on nogalarene could lead to the development of new materials, drugs, and therapies for a wide range of diseases and conditions.
Métodos De Síntesis
Nogalarene can be synthesized through a Diels-Alder reaction between 2,3-dimethoxy-1,3-butadiene and 1,4-naphthoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields a mixture of isomers, which can be separated by column chromatography. The yield of nogalarene is typically around 30-40%.
Aplicaciones Científicas De Investigación
Nogalarene has been extensively studied for its biological activity. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Nogalarene has also been studied for its potential use as a material for organic electronics. In the field of medicine, nogalarene has been investigated for its potential use as a drug delivery system.
Propiedades
Número CAS |
11052-69-0 |
|---|---|
Nombre del producto |
Nogalarene |
Fórmula molecular |
C29H27NO10 |
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
methyl (1R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,22,24-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,10,12,14,18-octaene-13-carboxylate |
InChI |
InChI=1S/C29H27NO10/c1-10-6-7-11-12(16(10)27(37)38-5)8-13-17(21(11)32)23(34)18-15(31)9-14-25(19(18)22(13)33)39-28-24(35)20(30(3)4)26(36)29(14,2)40-28/h6-9,20,24,26,28,31-32,35-36H,1-5H3/t20-,24-,26+,28+,29+/m0/s1 |
Clave InChI |
ZIOYGSZIUMVQSO-CWOXXLDKSA-N |
SMILES isomérico |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@]5(O6)C)O)N(C)C)O)O)C(=O)OC |
SMILES |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
SMILES canónico |
CC1=C(C2=CC3=C(C(=C2C=C1)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



